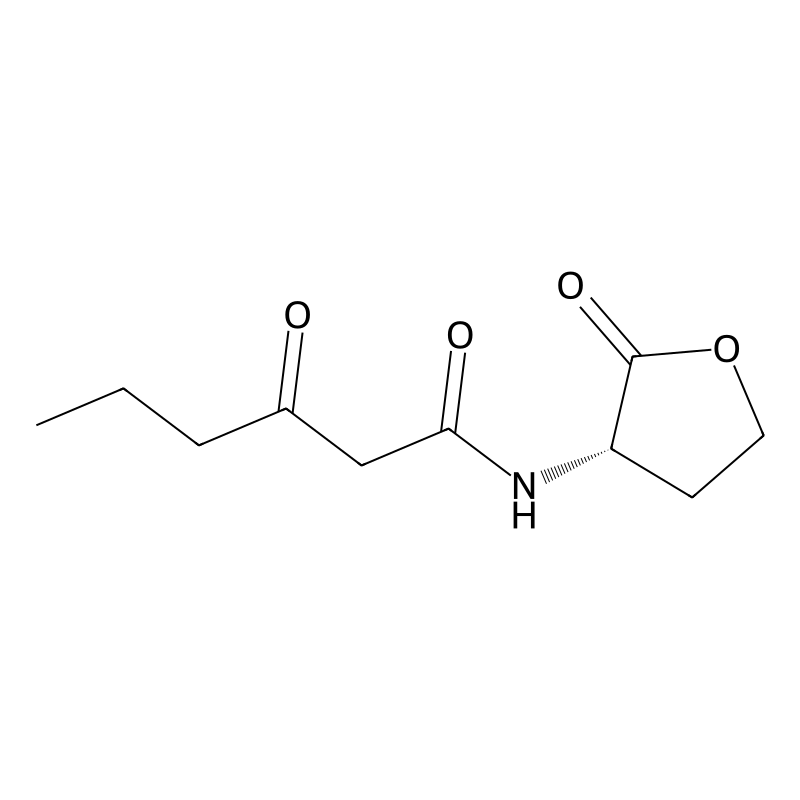

N-(3-Oxohexanoyl)-L-homoserine lactone

Content Navigation

Generic AHLs like C6-HSL cause false negatives due to low LuxR affinity. 3-Oxo-C6-HSL, the native V. fischeri autoinducer, provides the 3-oxo substitution critical for high-affinity binding (EC50 ~76 nM) and passive membrane diffusion, ensuring reliable quorum-sensing activation across diverse strains.

- Calibrate short-chain AHL biosensors with quantitative accuracy.

- Trigger rapid, transporter-independent gene expression in synthetic consortia.

- Serve as positive control in lactonase/acylase inhibitor screening.

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

N-(3-Oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL) is the canonical acyl-homoserine lactone (AHL) autoinducer central to the LuxI/LuxR quorum-sensing system of Vibrio fischeri. As a high-purity reference material, it is primarily procured for calibrating whole-cell biosensors, screening quorum-quenching compounds, and driving LuxR-dependent synthetic gene circuits. Its defining features include a short six-carbon acyl chain with a critical 3-oxo substitution, which dictates its high binding affinity to LuxR and its ability to passively diffuse across bacterial membranes without requiring active transport mechanisms [1].

Substituting 3-oxo-C6-HSL with generic short-chain AHLs (such as C6-HSL) or longer-chain variants (such as 3-oxo-C12-HSL) fundamentally compromises assay integrity. The absence of the 3-oxo group in C6-HSL drastically reduces receptor binding affinity, shifting the activation threshold from the nanomolar to the micromolar range and causing false negatives in high-sensitivity detection models [1]. Conversely, utilizing longer-chain analogs like 3-oxo-C12-HSL alters transport kinetics, as highly lipophilic molecules require active efflux pumps rather than passive diffusion, introducing unpredictable lag times and host-strain dependencies in recombinant reporter systems [2].

References

- [1] Cheng, J. X., et al. (2018). Ratiometric gas reporting: a non-disruptive approach to monitor gene expression in soils. Nature Communications, 9, 704.

- [2] Pearson, J. P., et al. (1999). Active Efflux and Diffusion Are Involved in Transport of Pseudomonas aeruginosa Cell-to-Cell Signals. Journal of Bacteriology, 181(4), 1203-1210.

LuxR Activation Sensitivity

In recombinant E. coli biosensor models, 3-oxo-C6-HSL demonstrates a half-maximal effective concentration (EC50) of approximately 76 nM for LuxR activation. In contrast, unsubstituted analogs like C6-HSL lack the critical hydrogen-bonding interactions provided by the 3-oxo group, requiring significantly higher concentrations to achieve equivalent receptor activation [1].

| Evidence Dimension | Half-maximal effective concentration (EC50) for LuxR activation |

| Target Compound Data | 3-oxo-C6-HSL: ~76 nM |

| Comparator Or Baseline | C6-HSL: >1 μM (micromolar range) |

| Quantified Difference | >10-fold higher sensitivity for the 3-oxo substituted target |

| Conditions | Recombinant E. coli MG1655-lux reporter system |

Procuring the exact 3-oxo-C6-HSL ligand is strictly required to achieve nanomolar sensitivity in LuxR-dependent biosensors and gene circuits.

Membrane Transport Kinetics

Due to its short acyl chain, 3-oxo-C6-HSL freely diffuses across Gram-negative bacterial membranes, rapidly equilibrating between intracellular and extracellular environments. Longer-chain comparators, such as 3-oxo-C12-HSL, partition heavily into the lipid bilayer and depend on specific active efflux pumps (e.g., MexAB-OprM) for transport, which can bottleneck signal propagation in non-native hosts [1].

| Evidence Dimension | Mechanism of cross-membrane transport |

| Target Compound Data | 3-oxo-C6-HSL: Rapid passive diffusion |

| Comparator Or Baseline | 3-oxo-C12-HSL: Requires active efflux (MexAB-OprM) |

| Quantified Difference | Elimination of active transporter dependency |

| Conditions | Standard Gram-negative recombinant expression hosts |

Passive diffusion ensures rapid, host-independent signal equilibration, making it the preferred inducer for synthetic biology circuits lacking specialized efflux pumps.

Lactonolysis Susceptibility

The stability of AHLs is highly dependent on acyl chain length and pH. Short-chain AHLs like 3-oxo-C6-HSL undergo rapid, pH-dependent lactonolysis (ring opening) at alkaline pH, exhibiting significantly faster degradation rates and shorter half-lives than long-chain analogs (e.g., 3-oxo-C12-HSL) under identical physiological or alkaline conditions [1].

| Evidence Dimension | Susceptibility to pH-dependent lactonolysis |

| Target Compound Data | 3-oxo-C6-HSL: Rapid turnover at pH > 7 |

| Comparator Or Baseline | Long-chain AHLs (e.g., 3-oxo-C12-HSL): Slower turnover |

| Quantified Difference | Short-chain AHLs exhibit markedly reduced half-lives at alkaline pH |

| Conditions | Aqueous media at physiological to alkaline pH (pH 7-8) |

Understanding this accelerated degradation dictates that buyers must strictly control buffer pH (maintaining slightly acidic to neutral conditions) to prevent premature signal decay during extended assays.

LuxR Biosensor Calibration

Leveraging its highly specific ~76 nM EC50 activation threshold, 3-oxo-C6-HSL is the absolute quantitative standard for calibrating environmental and clinical biosensors designed to detect short-chain AHLs [1].

Synthetic Gene Circuit Inducer

Because it relies on passive diffusion rather than active efflux, this compound is utilized to trigger gene expression in engineered bacterial consortia where rapid, transporter-independent signal propagation is required across diverse host strains [2].

Baseline Standard for Quorum-Quenching Screening

Given its well-characterized susceptibility to lactonolysis, 3-oxo-C6-HSL serves as the primary positive control substrate when screening novel lactonases, acylases, or small-molecule LuxR antagonists in drug discovery workflows [3].

References

- [1] Cheng, J. X., et al. (2018). Ratiometric gas reporting: a non-disruptive approach to monitor gene expression in soils. Nature Communications, 9, 704.

- [2] Pearson, J. P., et al. (1999). Active Efflux and Diffusion Are Involved in Transport of Pseudomonas aeruginosa Cell-to-Cell Signals. Journal of Bacteriology, 181(4), 1203-1210.

- [3] Yates, E. A., et al. (2002). N-Acylhomoserine Lactones Undergo Lactonolysis in a pH-, Temperature-, and Acyl Chain Length-Dependent Manner during Growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa. Infection and Immunity, 70(10), 5635-5646.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Wikipedia

Explore Compound Types